

6-Fluoroisoquinoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoroisoquinoline

Cat. No.: B087247

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An In-depth Technical Guide to 6-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **6-fluoroisoquinoline**, a fluorinated heterocyclic compound of interest in medicinal chemistry. It details its chemical structure, nomenclature, physicochemical properties, a plausible synthetic route, and a general protocol for assessing its biological activity.

Core Concepts: Chemical Structure and IUPAC Name

6-Fluoroisoquinoline is an aromatic heterocyclic compound. It consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the 6th position.

The IUPAC name for this compound is **6-fluoroisoquinoline**.^[1] Its chemical structure can be represented by the SMILES string C1=CC2=C(C=CN=C2)C=C1F.

Chemical Structure of **6-Fluoroisoquinoline**:

Physicochemical and Computed Properties

A summary of the key quantitative data for **6-fluoroisoquinoline** is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₉ H ₆ FN	[1]
Molecular Weight	147.15 g/mol	[1]
Boiling Point	255.265 °C at 760 mmHg	[1]
Density	1.216 g/cm ³	[1]
LogP	2.37390	[1]

Synthesis of 6-Fluoroisoquinoline: The Pomeranz-Fritsch Reaction

A common and effective method for synthesizing isoquinolines and their derivatives is the Pomeranz-Fritsch reaction.[2][3] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. For the synthesis of **6-fluoroisoquinoline**, the logical starting materials would be 4-fluorobenzaldehyde and 2,2-diethoxyethylamine.

Experimental Protocol: A Plausible Synthesis Route

The following protocol outlines the key steps for the synthesis of **6-fluoroisoquinoline** based on the Pomeranz-Fritsch reaction.

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

- In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluorobenzaldehyde (1.0 equivalent) and 2,2-diethoxyethylamine (1.1 equivalents) in a suitable solvent such as toluene.
- Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

- Reflux the mixture. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
- Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
- Remove the toluene under reduced pressure to yield the crude N-(4-fluorobenzylidene)-2,2-diethoxyethan-1-amine.

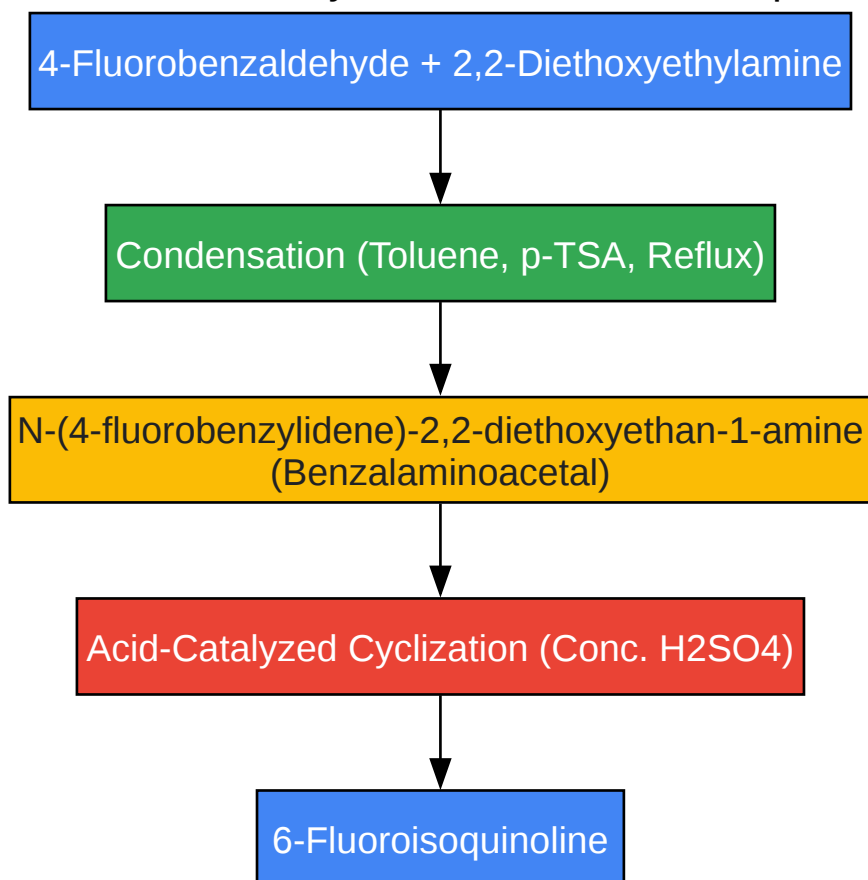
Step 2: Acid-Catalyzed Cyclization and Aromatization

- In a separate flask, place a strong acid, such as concentrated sulfuric acid, and cool it in an ice bath.
- With vigorous stirring, add the crude benzalaminoacetal from Step 1 dropwise to the cold concentrated sulfuric acid.
- After the addition is complete, allow the mixture to slowly warm to room temperature and then heat as required to facilitate cyclization. The specific temperature and reaction time may need to be optimized.
- Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice.
- Basify the acidic solution with a concentrated base solution (e.g., sodium hydroxide) until a pH greater than 10 is achieved. It is crucial to maintain a low temperature during neutralization.
- Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **6-fluoroisoquinoline**.

Synthesis Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the Pomeranz-Fritsch synthesis of **6-fluoroisoquinoline**.

Pomeranz-Fritsch Synthesis of 6-Fluoroisoquinoline



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Pomeranz-Fritsch Synthesis Workflow

Biological Activity and Experimental Assessment

Fluorinated isoquinolines are a class of compounds with significant potential in drug discovery, with research suggesting possible anticancer and antimicrobial activities. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

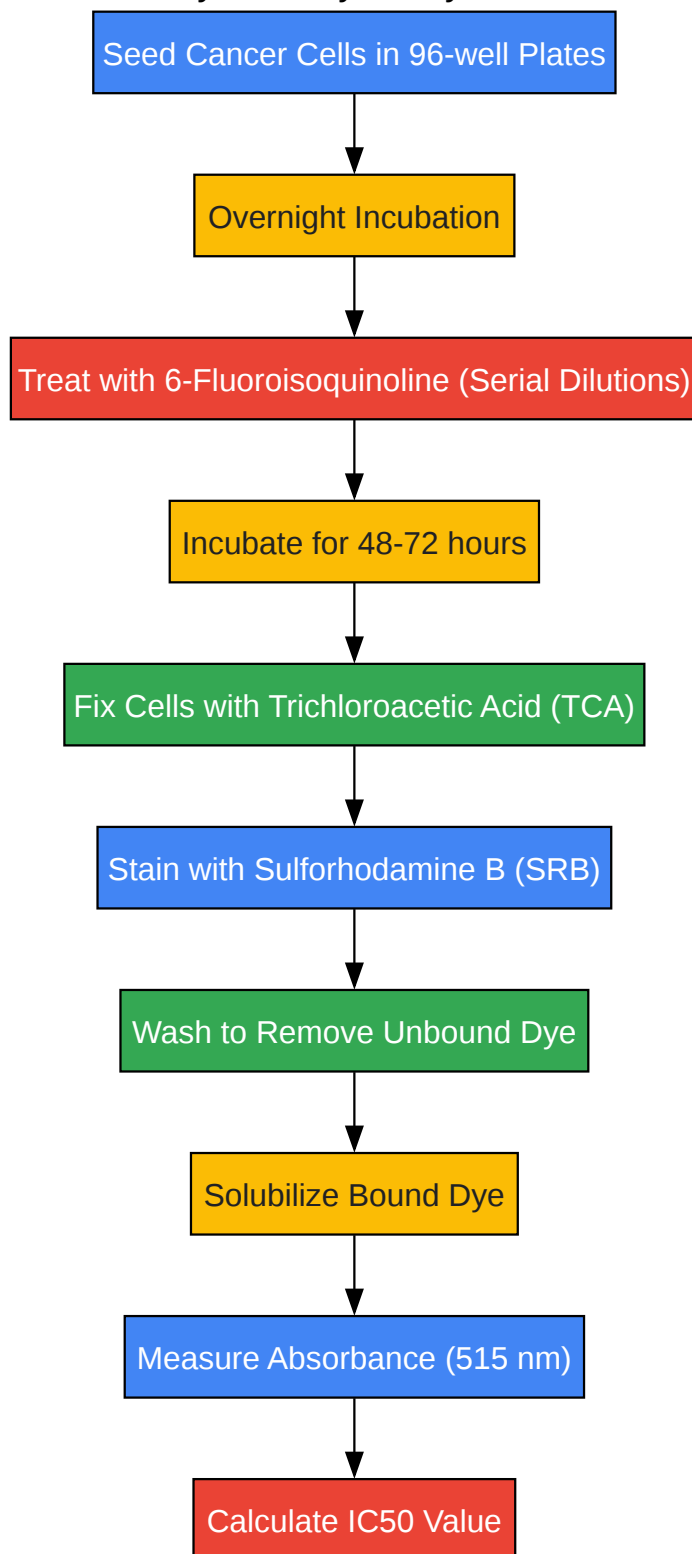
To evaluate the potential anticancer activity of **6-fluoroisoquinoline**, a common in vitro method is the Sulforhodamine B (SRB) assay. This assay measures drug-induced cytotoxicity by quantifying the protein content of treated cells.

- **Cell Plating:** Seed human cancer cells into 96-well plates at an appropriate density and allow them to attach overnight in an incubator.
- **Compound Treatment:** Prepare serial dilutions of **6-fluoroisoquinoline** in the cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plates for a specified period, typically 48 to 72 hours.
- **Cell Fixation:** Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 60 minutes at 4°C.
- **Staining:** Discard the supernatant, wash the plates with water, and allow them to air-dry. Add the Sulforhodamine B solution to each well and incubate for 10-30 minutes at room temperature.
- **Washing:** Remove the unbound dye by washing with 1% acetic acid.
- **Quantification:** Solubilize the bound stain with a Tris base solution. Measure the absorbance on a plate reader at a wavelength of approximately 515 nm.
- **Data Analysis:** Calculate the percentage of cell growth inhibition for each concentration of **6-fluoroisoquinoline**. From this data, the half-maximal inhibitory concentration (IC₅₀) can be determined, which represents the concentration of the compound that inhibits cell growth by 50%.

In Vitro Cytotoxicity Assay Workflow

The following diagram illustrates the experimental workflow for the Sulforhodamine B (SRB) assay.

SRB Cytotoxicity Assay Workflow



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SRB Cytotoxicity Assay Workflow

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- To cite this document: BenchChem. [6-Fluoroisoquinoline chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087247#6-fluoroisoquinoline-chemical-structure-and-iupac-name]

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